Terprenin

描述

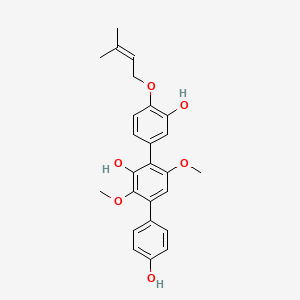

Structure

3D Structure

属性

分子式 |

C25H26O6 |

|---|---|

分子量 |

422.5 g/mol |

IUPAC 名称 |

2-[3-hydroxy-4-(3-methylbut-2-enoxy)phenyl]-5-(4-hydroxyphenyl)-3,6-dimethoxyphenol |

InChI |

InChI=1S/C25H26O6/c1-15(2)11-12-31-21-10-7-17(13-20(21)27)23-22(29-3)14-19(25(30-4)24(23)28)16-5-8-18(26)9-6-16/h5-11,13-14,26-28H,12H2,1-4H3 |

InChI 键 |

XPNTUFZVLSDQBO-UHFFFAOYSA-N |

规范 SMILES |

CC(=CCOC1=C(C=C(C=C1)C2=C(C=C(C(=C2O)OC)C3=CC=C(C=C3)O)OC)O)C |

同义词 |

terprenin |

产品来源 |

United States |

Occurrence and Isolation Methodologies

Fungal Production and Strain Characterization

Aspergillus candidus is a well-documented primary producer of Terprenin and a variety of related p-terphenyl (B122091) compounds. nih.govscispace.comnih.gov Different strains of this fungus, isolated from diverse environments such as soil, marine habitats, and plant endospheres, have been shown to yield these metabolites. nih.govresearchgate.net For instance, the strain Aspergillus candidus F23967, isolated from possum dung, was identified as a producer of a prenylated p-terphenyl metabolite identical to 4''-deoxythis compound (B1247088). scispace.com Another endophytic strain, Aspergillus candidus LDJ-5, isolated from the root of the mangrove plant Rhizophora apiculata, was found to produce several new polyhydroxy p-terphenyls, named asperterphenyllins A–F. nih.gov The prolific capacity of A. candidus to synthesize a wide array of p-terphenyls makes it a key organism in the study and production of these compounds. researchgate.net

Beyond Aspergillus candidus, several other fungal species have been identified as sources of this compound-related structures. These fungi often produce structural variants, such as hydroxylated or prenylated analogs.

Lecanicillium evansii : A strain of this microfungus, isolated from the marine sponge Callyspongia sp., was found to produce several phenolic compounds, including new derivatives named this compound 2 and this compound epoxide. researchgate.netscispace.com

Aspergillus taichungensis : The root soil fungus Aspergillus taichungensis ZHN-7-07, isolated from the mangrove plant Acrostichum aureum, yields a series of new prenylated polyhydroxy-p-terphenyl metabolites, including prenylterphenyllins A-C and prenylcandidusins A-C. nih.gov

Aspergillus sp. GZWMJZ-055 : This endophytic fungus, isolated from the leaves of Eucommia ulmoides, produces a significant number of p-terphenyls. frontiersin.orgnih.gov Research has shown that sixteen different p-terphenyls were isolated from its solid culture. frontiersin.org

| Fungal Species | Strain | Source of Isolation | Related Compounds Produced | Reference |

|---|---|---|---|---|

| Aspergillus candidus | F23967 | Possum dung | 4''-deoxythis compound | scispace.com |

| Aspergillus candidus | LDJ-5 | Endophyte from Rhizophora apiculata | Asperterphenyllins A–F | nih.gov |

| Lecanicillium evansii | Strain 1 | Marine sponge Callyspongia sp. | This compound 2, this compound epoxide | researchgate.netscispace.com |

| Aspergillus taichungensis | ZHN-7-07 | Root soil from Acrostichum aureum | Prenylterphenyllins A-C, Prenylcandidusins A-C | nih.gov |

| Aspergillus sp. | GZWMJZ-055 | Endophyte from Eucommia ulmoides | Multiple known and new p-terphenyls | frontiersin.orgnih.gov |

Fermentation and Cultivation Strategies for Optimized Yields

Optimizing the yield of this compound and related compounds requires careful control of fermentation and cultivation parameters. frontiersin.org Strategies involve modifying the medium composition, physicochemical conditions (pH, temperature, aeration, agitation), and fermentation type (batch, fed-batch). nih.govnih.gov

For Aspergillus candidus F23967, fermentation was carried out in a medium containing peptone, malt (B15192052) extract, glycerol, and Junlon 110. The cultures were maintained at 25°C with agitation speeds of 750-1000 rpm and aeration at 0.5 volumes of air per volume of medium per minute (VVM). scispace.com In contrast, the endophytic strain Aspergillus candidus LDJ-5 was cultivated in a large-scale 50 L fermentation under static conditions at 28°C for 30 days. nih.gov

The cultivation of Lecanicillium evansii was performed in a Wickerham medium for 10 days at a constant room temperature of 20°C without shaking. researchgate.netscispace.com For Aspergillus sp. GZWMJZ-055, a solid culture approach was used, and it was discovered that adding the leaves of its host plant, Eucommia ulmoides, to the medium significantly increased the fermentation potency and yield of p-terphenyls. frontiersin.org

| Fungal Strain | Medium Components | Temperature | Duration | Cultivation Mode | Reference |

|---|---|---|---|---|---|

| Aspergillus candidus F23967 | Peptone, malt extract, glycerol, Junlon 110 | 25°C | Not specified | Agitated (750-1000 rpm), Aerated (0.5 VVM) | scispace.com |

| Aspergillus candidus LDJ-5 | Not specified | 28°C | 30 days | Static | nih.gov |

| Lecanicillium evansii | Wickerham medium | 20°C | 10 days | Static | researchgate.netscispace.com |

| Aspergillus sp. GZWMJZ-055 | Solid culture with host leaves added | Not specified | Not specified | Solid-state | frontiersin.org |

Advanced Isolation and Purification Techniques for this compound

The isolation and purification of this compound from fungal fermentation broths involve a multi-step process utilizing various chromatographic techniques to separate the target compound from a complex mixture of metabolites. technologynetworks.com

The general workflow begins with an initial extraction of the fungal mycelium and culture broth using organic solvents. For Lecanicillium evansii, the mycelia were extracted with methanol, and the culture media was extracted with ethyl acetate (B1210297). researchgate.netscispace.com For Aspergillus candidus F23967, the broth was extracted with a hexane:dichloromethane (1:1) mixture. scispace.com

Following the initial extraction and concentration, the crude extract is subjected to a series of chromatographic separations. These methods separate compounds based on properties like polarity, size, and charge. technologynetworks.com A common technique is column chromatography using stationary phases like silica (B1680970) gel or C-18 reversed-phase silica. nih.gov For the purification of p-terphenyls from Aspergillus candidus LDJ-5, a comprehensive sequence of techniques was employed, including silica gel column chromatography, C-18 column chromatography, Sephadex LH-20 column chromatography, and ODS (octadecylsilane) medium-pressure liquid chromatography (MPLC). nih.gov The final purification step to achieve high purity often involves high-performance liquid chromatography (HPLC). nih.gov

| Fungal Source | Initial Extraction | Chromatographic Methods | Final Purification | Reference |

|---|---|---|---|---|

| Aspergillus candidus F23967 | Hexane:Dichloromethane (1:1) extraction of broth | Not specified in detail | Crystallization from acetonitrile/water | scispace.com |

| Aspergillus candidus LDJ-5 | Ethyl acetate (EtOAc) extraction | Silica gel CC, C-18 CC, Sephadex LH-20 CC, ODS MPLC | HPLC | nih.gov |

| Lecanicillium evansii | Methanol extraction of mycelia, Ethyl acetate extraction of media | Not specified in detail | Not specified in detail | researchgate.netscispace.com |

Biosynthesis and Enzymatic Pathways

Precursor Pathways for p-Terphenyl (B122091) Skeleton Formation

The foundational p-terphenyl core of Terprenin is an aromatic system derived from primary metabolism, specifically through pathways that generate aromatic amino acids. mdpi.comnih.gov The biosynthesis of this scaffold is a testament to the metabolic ingenuity of fungi, transforming simple precursors into a complex central molecular framework.

Arylpyruvic Acid Pathway (Shikimate-Chorismate Pathway)

The journey to the p-terphenyl skeleton begins with the shikimate-chorismate pathway, a central metabolic route in fungi, plants, and bacteria for the biosynthesis of aromatic amino acids. nih.govnih.govresearchgate.net This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) and erythrose-4-phosphate, into chorismate, a critical branch-point metabolite. nih.govresearchgate.net

From chorismate, the pathway proceeds towards the formation of L-tyrosine. A key transformation in the biosynthesis of p-terphenyls involves the deamination of L-tyrosine to yield p-hydroxyphenylpyruvic acid, an arylpyruvic acid that serves as a direct precursor to the p-terphenyl core. nih.govmdpi.com This initial phase highlights the diversion of primary metabolites into the realm of specialized secondary metabolism.

Phenylpyruvic Acid and Phenylalanine Condensation Mechanisms

The construction of the C18 p-terphenyl backbone is achieved through a crucial condensation reaction. nih.govnih.gov The established mechanism involves the dimerization of two molecules of an arylpyruvic acid, such as p-hydroxyphenylpyruvic acid. nih.govmdpi.com This condensation is not a simple head-to-tail joining but a more complex process that results in the characteristic para-substituted three-ring system.

While the direct precursor is an arylpyruvic acid, the biosynthesis is intrinsically linked to phenylalanine metabolism. nih.gov The enzymatic machinery involved in this condensation is often a non-ribosomal peptide synthetase (NRPS)-like enzyme. mdpi.com A well-characterized example in the biosynthesis of the related p-terphenylquinone, atromentin (B1665312), is the enzyme atromentin synthetase. nih.govmdpi.com This multi-domain enzyme adenylates and then dimerizes two units of 4-hydroxyphenylpyruvic acid, showcasing a sophisticated enzymatic strategy for the formation of the p-terphenyl scaffold. nih.gov

Prenyl Chain Integration and Isoprenoid Biosynthesis Context

A defining feature of this compound is its prenyl side chain, a hydrocarbon moiety that significantly influences its chemical properties and biological activity. This prenyl group is not synthesized de novo on the p-terphenyl scaffold but is rather attached as a pre-formed unit derived from the isoprenoid biosynthesis pathway.

Mevalonic Acid (MVA) Pathway and Methylerythritol Phosphate (B84403) (MEP) Pathway Contributions

Fungi, like other eukaryotes, primarily utilize the mevalonic acid (MVA) pathway to produce the fundamental building blocks of isoprenoids. mdpi.comnih.govmdpi.com This pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonic acid by the enzyme HMG-CoA reductase. mdpi.com A series of subsequent phosphorylation and decarboxylation steps convert mevalonic acid into the five-carbon isoprenoid precursors. mdpi.com

While the MVA pathway is the canonical route in the cytosol of fungi, some studies suggest that the methylerythritol phosphate (MEP) pathway, typically found in bacteria and plant plastids, may also be present and functional in certain fungi under specific conditions. nih.govnih.govnih.gov The MEP pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as its initial substrates. nih.gov The presence of either or both pathways ensures a steady supply of the essential isoprenoid precursors for the synthesis of a vast array of terpenoid compounds, including the prenyl donor for this compound biosynthesis.

Isopentenyl Diphosphate (B83284) (IPP) and Dimethylallyl Diphosphate (DMAPP) Role

Both the MVA and MEP pathways culminate in the synthesis of two key five-carbon isomers: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These two molecules are the universal building blocks for all isoprenoids. IPP and DMAPP are interconverted by the enzyme isopentenyl diphosphate isomerase.

For the biosynthesis of this compound's prenyl chain, DMAPP serves as the initial primer unit. The subsequent head-to-tail condensation of IPP units onto DMAPP, catalyzed by prenyltransferases, allows for the elongation of the isoprenoid chain to various lengths. In the case of this compound, a geranylgeranyl diphosphate (GGPP), a twenty-carbon isoprenoid, is the likely prenyl donor, formed from the condensation of one DMAPP and three IPP molecules.

Enzymatic Mechanisms in this compound Biosynthesis

The final stages of this compound biosynthesis involve the tailoring of the p-terphenyl scaffold through enzymatic reactions, most notably the attachment of the prenyl chain. While the specific enzymatic machinery for this compound has not been fully elucidated, studies on the biosynthesis of related p-terphenyls in Aspergillus species provide a robust model for these terminal steps.

Research on the biosynthesis of p-terphenyl derivatives in Aspergillus ustus has revealed a biosynthetic gene cluster responsible for their production. mdpi.com Gene deletion experiments within this cluster have demonstrated a pathway that proceeds through the formation of the terphenylquinone atromentin. mdpi.com This intermediate then undergoes further modifications, including O-methylation and, crucially, prenylation, to yield a variety of p-terphenyl products. mdpi.com

This suggests a probable enzymatic cascade for this compound biosynthesis, as outlined in the table below:

| Proposed Enzymatic Step | Enzyme Class | Substrate(s) | Product | Description |

| p-Terphenyl Scaffold Formation | NRPS-like enzyme | 2 x p-hydroxyphenylpyruvic acid | p-terphenyl core (e.g., atromentin) | Dimerization of arylpyruvic acid units to form the three-ring system. |

| Hydroxylation/Reductive Dehydration | Oxygenase/Reductase | p-terphenylquinone | Hydroxylated p-terphenyl | Modification of the central ring's oxidation state to create suitable attachment points for subsequent modifications. |

| O-Methylation | Methyltransferase | Hydroxylated p-terphenyl, S-adenosyl methionine (SAM) | O-methylated p-terphenyl | Addition of a methyl group to a hydroxyl function on the p-terphenyl scaffold. |

| Prenylation | Prenyltransferase | O-methylated p-terphenyl, Geranylgeranyl diphosphate (GGPP) | This compound precursor | Attachment of the C20 prenyl chain from GGPP to the p-terphenyl core. |

| Final Tailoring Steps | Tailoring Enzymes | This compound precursor | This compound | Potentially further enzymatic modifications to yield the final this compound structure. |

The key prenylation step is catalyzed by a prenyltransferase, an enzyme that facilitates the electrophilic substitution of the aromatic ring of the p-terphenyl acceptor with the carbocationic prenyl donor. The isolation of 4''-deoxythis compound (B1247088) from Aspergillus candidus further supports a stepwise enzymatic process where prenylation is a key maturating step in the biosynthetic pathway.

Investigating Biosynthetic Intermediates and Pathways

Based on the characterization of related pathways, the biosynthetic route to this compound can be proposed. The pathway begins with primary metabolism, specifically the shikimic acid pathway, which provides the precursor L-tyrosine.

Precursor Formation : An aminotransferase (like AtrD) converts L-tyrosine to 4-hydroxyphenylpyruvic acid (4-HPP). nih.gov

Scaffold Synthesis : An atromentin synthetase (an NRPS-like enzyme) dimerizes two molecules of 4-HPP to form the terphenylquinone intermediate, atromentin. nih.gov

Post-Skeletal Modification : The atromentin intermediate then undergoes a series of tailoring steps. While the exact order can vary, a likely sequence is:

Reduction : An oxidoreductase reduces the quinone to a hydroquinone. nih.gov

O-Methylation : One or more O-methyltransferases add methoxy (B1213986) groups. nih.gov

O-Prenylation : A prenyltransferase attaches the dimethylallyl group to a hydroxyl function, yielding the final product, this compound. nih.govacs.org

Gene deletion experiments in Aspergillus ustus for a similar p-terphenyl pathway have confirmed the sequence of atromentin formation followed by reductive dehydration, O-methylation, and prenylation, providing strong evidence for this proposed pathway. nih.govacs.org

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches of Terprenin

The total synthesis of this compound presents a significant challenge due to its complex p-terphenyl (B122091) skeleton and specific functionalization pattern. Several total synthesis routes have been developed, primarily relying on constructing the terphenyl core through cross-coupling reactions and introducing the necessary oxygenation and the prenyloxy side chain with high regioselectivity. acs.orgnih.govjst.go.jpfu-berlin.dersc.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Reaction)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki reaction, have been instrumental in assembling the p-terphenyl framework of this compound. nih.govjst.go.jpfu-berlin.denih.gov This strategy involves coupling aryl halides or pseudohalides with arylboronic acids or esters in the presence of a palladium catalyst and a base. In the context of this compound synthesis, Suzuki coupling is employed to connect the three aromatic rings that form the terphenyl core. acs.orgnih.govjst.go.jpfu-berlin.denih.gov One reported total synthesis utilized the Suzuki reaction to construct the terphenyl skeleton, demonstrating its effectiveness in forming the critical carbon-carbon bonds between the aromatic units. acs.orgnih.gov Another approach involved sequential Suzuki coupling reactions of bromo iodo compounds with boronic acids to yield the terphenyl core. drugfuture.com The site-selective Suzuki cross-coupling reactions of bis(triflates) of methyl 2,5-dihydroxybenzoate (B8804636) have also been shown to afford p-terphenyls, with the reaction exhibiting good site selectivity for the sterically less hindered carbon atom. researchgate.netthieme-connect.com

Regioselective Halogenation Strategies

Regioselective halogenation is a crucial step in the total synthesis of this compound to introduce halogens at specific positions on the aromatic rings, which then serve as coupling partners in subsequent cross-coupling reactions. fu-berlin.dersc.org Achieving high regioselectivity is essential for correctly assembling the substituted terphenyl core. Strategies involving regioselective halogenations have been employed to selectively functionalize the aromatic rings before coupling them together. acs.orgnih.govnih.gov One synthesis route highlights the use of regioselective halogenations alongside Suzuki reactions to ensure the proper linkage of the aromatic rings. nih.govmolaid.com Mild palladium-catalyzed regioselective halogenations of arene C-H bonds using N-halosuccinimides have also been developed, offering a method to introduce halogens with control over the position. organic-chemistry.org

Annulation Strategies (e.g., [5C + 1C(N)] Annulation)

Annulation strategies provide alternative routes to construct the central ring of the p-terphenyl system. The [5C + 1C(N)] annulation strategy, for instance, involves the formation of a six-membered ring from a five-carbon component and a one-carbon component containing a nitrogen atom. This approach has been explored for the synthesis of multifunctionalized p-terphenyls and heteroaryl analogues. jst.go.jplnu.edu.cn This method offers a metal-catalyst-free route under mild conditions, allowing for the incorporation of multiple substituents and functional groups on the terphenyl backbone. lnu.edu.cn While the provided text specifically mentions the [5C + 1C(N)] annulation for constructing p-terphenyls, its direct application in a reported total synthesis of this compound within the provided sources is not explicitly detailed as a key step, although it is presented as a route to the p-terphenyl core found in natural products like this compound. jst.go.jplnu.edu.cn

Ring Transformation Reactions (e.g., 2H-Pyran-2-ones)

Ring transformation reactions of heterocycles, such as 2H-pyran-2-ones, can also be utilized to construct substituted benzene (B151609) rings, which are components of the terphenyl structure. This approach offers a way to build the central aromatic ring from readily available precursors. rsc.orgnih.govmdpi.comderpharmachemica.comderpharmachemica.comnih.gov For example, carbanion-induced ring transformation of 6-aryl-2H-pyran-2-ones with propiophenone (B1677668) has been shown to yield functionalized m-terphenyls. derpharmachemica.comderpharmachemica.com While this method has been demonstrated for the synthesis of terphenyls, its specific application in a reported total synthesis of this compound within the provided sources is not explicitly described as a primary strategy. However, it represents a viable synthetic methodology for constructing substituted aromatic cores relevant to terphenyl structures. rsc.orgderpharmachemica.comderpharmachemica.comnih.gov

Semi-Synthesis and Chemo-Enzymatic Approaches to this compound Analogues

Semi-synthesis involves using a naturally occurring precursor with a significant portion of the target molecule's structure already intact and completing the synthesis through chemical modifications. molaid.comresearchgate.netnih.gov This can be a more efficient route than total synthesis for accessing analogues. Chemo-enzymatic approaches combine chemical reactions with enzymatic transformations, potentially offering advantages in terms of selectivity and milder reaction conditions. While the provided sources mention semi-synthesis and chemo-enzymatic approaches in the broader context of terpene and p-terphenyl derivatives, specific details regarding semi-synthesis or chemo-enzymatic routes explicitly applied to this compound or its analogues are limited within the provided snippets. However, the concept of semi-synthesis from naturally isolated p-terphenyls for diversification and activity studies is mentioned. frontiersin.orguni-marburg.de

Synthesis of this compound Derivatives and Structural Modifications

The synthesis of this compound derivatives and structural modifications is important for exploring the relationship between structure and biological activity and for developing compounds with improved properties. acs.orgnih.govmolaid.comresearchgate.netmdpi.com This involves introducing variations to the terphenyl core, the oxygenation pattern, or the prenyloxy side chain. Chemical synthesis allows for targeted modifications that may not be accessible through isolation from natural sources. acs.orgnih.govacs.org Studies have reported the synthesis of various p-terphenyl derivatives, including those with altered substitution patterns or modified side chains, to investigate their biological activities. jst.go.jplnu.edu.cnfrontiersin.org The total synthesis routes described also provide intermediates that can be used for the preparation of this compound analogues. acs.orgnih.govacs.org For instance, one total synthesis involved the introduction of the prenyl group at a later stage, allowing for potential modifications at this position. acs.orgdrugfuture.com

Methoxy (B1213986) and Deoxy Analogues

Modifications to the oxygenation pattern of the terphenyl core are common in the synthesis of analogues. This includes the introduction or removal of methoxy and hydroxyl groups, leading to methoxy and deoxy analogues. For instance, compounds with two methoxy groups at C-3' and C-6' have been isolated from Aspergillus candidus. nih.gov

Deoxy analogues involve the removal of a hydroxyl group. 4''-Deoxythis compound (B1247088) is one such analogue that has shown notable cytotoxic activity. nih.gov The synthesis of deoxy analogues in other compound classes, such as ribitylaminouracil, has been explored through protection and deoxygenation strategies. uq.edu.au While specific detailed synthetic routes for methoxy and deoxy analogues of this compound were not extensively detailed in the search results, the general approaches for modifying p-terphenyls suggest that these analogues can be accessed through targeted functional group transformations on the terphenyl core or by utilizing appropriately substituted aryl precursors in coupling reactions. For example, demethylation reactions using reagents like BBr₃ have been used to synthesize p-terphenyls with additional hydroxyl groups from methoxylated precursors. frontiersin.org

Epoxy-Functionalized Derivatives

Epoxy-functionalized derivatives of this compound have been reported. For instance, this compound epoxide has been identified as a metabolite from Acanthomyces evansii. researchgate.net The synthesis of epoxy compounds generally involves the epoxidation of alkene moieties. msu.eduyoutube.commdpi.comyoutube.com While the specific synthesis of this compound epoxide was not detailed, the presence of a prenyl group in this compound, which contains a double bond, suggests that epoxidation of this side chain could lead to epoxy-functionalized derivatives. mycocentral.eunih.gov In general, the synthesis of epoxy resins involves reactions like the combination of epichlorohydrin (B41342) and bisphenol A under basic conditions, followed by dehydrohalogenation. youtube.comyoutube.com Epoxy functionalization can also be achieved through the reaction of alkenes with peroxyacids or by addition of halogens followed by halide removal. mdpi.com

Prenylated Polyhydroxy-p-Terphenyls

This compound itself is a prenylated polyhydroxy-p-terphenyl, characterized by the presence of a prenyl group attached via an ether linkage and multiple hydroxyl groups on the terphenyl core. mycocentral.eunih.gov Prenylated polyhydroxy-p-terphenyls are a class of compounds isolated from fungi like Aspergillus taichungensis. nih.govmdpi.com These compounds often exhibit biological activities. nih.govfrontiersin.org The synthesis of prenylated p-terphenyls involves the incorporation of prenyl groups onto the p-terphenyl scaffold. This can occur through O-isoprenylation or C-isoprenylation on the hydroxylated aromatic rings. nih.gov Studies on the synthesis of p-terphenyl derivatives have explored the introduction of isoprenyl or O-isoprenyl groups on rings A and C at specific positions. nih.gov

Other Structural Modifications and Their Synthetic Routes

Beyond methoxy, deoxy, and epoxy modifications, other structural variations of this compound and related p-terphenyls have been synthesized. These modifications can occur on the aromatic rings or the side chains. General methods for the chemical synthesis of p-terphenyls and their derivatives include coupling reactions like the Suzuki reaction, Ullmann reactions, Stille reactions, and [2+2+2] cycloadditions. nih.gov Cs₂CO₃-promoted synthesis has also been used to obtain p-terphenyls. nih.gov

Specific examples of other modifications found in related p-terphenyls include acetylation of hydroxyl groups and oxidative dehydrocyclization reactions. frontiersin.org Demethylation reactions using BBr₃ have also been employed to introduce hydroxyl groups. frontiersin.org The synthesis of functionalized p-terphenyls based on site-selective Suzuki cross-coupling reactions of bis(triflates) of dihydroxybenzoates has been reported, demonstrating the ability to control the position of substituents on the terphenyl core. researchgate.net

The diversity of natural p-terphenyls and their synthetic analogues highlights the various strategies employed to modify the core structure and introduce different functional groups, influencing their biological properties. nih.govfrontiersin.org

Preclinical Biological Activities and Mechanistic Investigations

Immunomodulatory Activities in Preclinical Models

Terprenin has been distinguished in scientific literature as a highly potent and novel suppressant of Immunoglobulin E (IgE) antibodies. nih.gov The synthesis of this compound has highlighted its potential in modulating allergic responses, which are primarily mediated by IgE antibodies. nih.gov IgE plays a central role in type I hypersensitivity reactions by binding to its high-affinity receptor (FcεRI) on mast cells and basophils. Upon subsequent exposure to an allergen, cross-linking of the bound IgE triggers the degranulation of these cells, leading to the release of inflammatory mediators and the clinical manifestations of allergy.

Research into the biological activity of p-terphenyls, the class of compounds to which this compound belongs, has revealed a range of effects, including cytotoxic, antimicrobial, and antioxidant properties. nih.gov The specific activity of this compound as an IgE suppressant suggests a targeted mechanism of action within the immune system. While the precise molecular interactions are a subject of ongoing investigation, the potent nature of this suppression points towards a significant interference with either the production of IgE by B lymphocytes (plasma cells) or its subsequent signaling pathways. The total synthesis of this compound has been a crucial step in allowing for more detailed studies of its biological functions. nih.gov

Further preclinical investigations in non-human systems are necessary to fully delineate the mechanisms by which this compound exerts its IgE-suppressive effects. These studies would likely involve examining its impact on cytokine production (such as IL-4 and IL-13, which are critical for IgE class switching), B-cell differentiation and survival, and the interaction between IgE and its receptors.

Due to a lack of available scientific literature, the following sections on this compound's biological activities could not be detailed:

Cytotoxic and Anti-Proliferative Mechanisms in Cell Lines

Topoisomerase Inhibition

An extensive review of publicly available scientific literature and research databases reveals no studies investigating the potential topoisomerase I or topoisomerase II inhibitory activities of this compound. Consequently, there is no available data on its mechanism of action in this context.

Enzymatic Inhibition and Receptor Modulation Studies

There are currently no published scientific studies or data available that examine the inhibitory effects of this compound on cyclic AMP (cAMP) or cyclic GMP (cGMP) phosphodiesterase (PDE) enzymes.

A thorough search of scientific literature indicates that the alpha-glucosidase inhibitory potential of this compound has not been investigated. As such, no data regarding its efficacy or mechanism as an alpha-glucosidase inhibitor is available.

There is no scientific literature available to support a speculative or hypothesized role for this compound as an inhibitor of the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH). This area remains uninvestigated.

Antioxidant and Free Radical Scavenging Properties

No studies have been published in the scientific literature detailing the antioxidant or free radical scavenging properties of this compound. Therefore, its potential to neutralize reactive oxygen species has not been characterized.

There is no available research data on the ability of this compound to inhibit lipid peroxidation. Mechanistic investigations into this aspect of its biological activity have not been reported in the scientific literature.

Superoxide (B77818) Dismutase (SOD) Activity Modulation

Current preclinical data on the direct modulation of Superoxide Dismutase (SOD) enzyme activity by this compound is not available. However, studies on structurally similar p-terphenyl (B122091) compounds provide insights into potential antioxidant mechanisms. Research on a related p-terphenyl isolated from the halophilic actinomycete Nocardiopsis gilva demonstrated notable superoxide anion radical scavenging capabilities. researchgate.net This activity is crucial as the superoxide radical is a primary target for the catalytic activity of SOD enzymes. mdpi.comnih.gov

The study by Tian et al. (2013) provides data on the superoxide anion radical scavenging capacity of a related p-terphenyl, which may suggest a possible mechanism by which this compound could contribute to cellular antioxidant defense, although this is distinct from direct enzymatic modulation. researchgate.net

| Compound | Assay | Concentration | Scavenging Capacity (%) | Source |

|---|---|---|---|---|

| p-Terphenyl from Nocardiopsis gilva | Superoxide Anion Radical Scavenging | 2 mg/mL | Not specified in abstract, full text required for value | researchgate.net |

DPPH Radical Scavenging Assays

Direct studies quantifying the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity of pure this compound are limited in the currently available literature. However, the antioxidant potential of the chemical class to which this compound belongs, the p-terphenyls, has been evaluated. A specific p-terphenyl derivative, 6′-Hydroxy-4,2′,3′,4″-tetramethoxy-p-terphenyl, isolated from Nocardiopsis gilva YIM 90087, demonstrated free radical scavenging capacity. researchgate.netnih.gov

In a DPPH assay, this related compound showed significant scavenging activity, indicating its ability to donate a hydrogen atom or electron to neutralize the DPPH radical. researchgate.net This finding suggests that this compound may possess similar antioxidant properties due to its phenolic hydroxyl groups, which are characteristic features of many antioxidant compounds.

| Compound | Assay | Concentration | Scavenging Activity (%) | Source |

|---|---|---|---|---|

| 6′-Hydroxy-4,2′,3′,4″-tetramethoxy-p-terphenyl | DPPH Free Radical Scavenging | 2 mg/mL | 54.9 | researchgate.net |

Antimicrobial Activities in Preclinical Settings

Preclinical evidence suggests that this compound exhibits antimicrobial properties. It has been reported to possess antibacterial activity and function as a β-lactamase inhibitor. nih.gov β-lactamase inhibitors are crucial in combating antibiotic resistance in bacteria, as they prevent the enzymatic degradation of β-lactam antibiotics.

While specific data on the minimum inhibitory concentrations (MIC) of this compound against a broad range of bacterial and fungal strains are not extensively detailed in readily available literature, the activity of other natural p-terphenyls has been documented. For instance, 6′-Hydroxy-4,2′,3′,4″-tetramethoxy-p-terphenyl has shown antifungal activity against Candida albicans and antibacterial activity against Bacillus subtilis. researchgate.netnih.gov Another related compound, 2′-O-Methylprenylterphenyllin, displayed antibacterial effects against Xanthomonas oryzae pv. oryzicola and Erwinia amylovora. nih.gov These findings support the potential of the p-terphenyl scaffold, and by extension this compound, as a source of antimicrobial compounds.

| Compound | Activity | Organism | MIC (μg/mL) | Source |

|---|---|---|---|---|

| This compound | Antibacterial / β-lactamase inhibitor | Not Specified | Not Specified | nih.gov |

| 6′-Hydroxy-4,2′,3′,4″-tetramethoxy-p-terphenyl | Antifungal | Candida albicans | 32 | researchgate.netnih.gov |

| Antibacterial | Bacillus subtilis | 64 | researchgate.netnih.gov |

Analytical and Characterization Techniques in Research

Advanced Spectroscopic Methods for Structural Elucidation (e.g., NMR, LCMS)

The definitive determination of terprenin's complex three-dimensional structure relies heavily on the power of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

¹H NMR: To identify the number and chemical environment of protons.

¹³C NMR: To determine the number and types of carbon atoms.

COSY (Correlation Spectroscopy): To establish proton-proton couplings within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for piecing together the molecular puzzle.

Liquid Chromatography-Mass Spectrometry (LC-MS) provides complementary information that is vital for structural confirmation and characterization. This technique first separates the compound from a mixture using liquid chromatography and then analyzes it by mass spectrometry, which measures the mass-to-charge ratio of ions. For this compound, LC-MS would be instrumental in:

Determining the Molecular Weight: High-resolution mass spectrometry (HRMS), a facet of LC-MS, can provide a highly accurate molecular weight, which is essential for determining the elemental composition of this compound.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments can be performed to fragment the this compound molecule and analyze the resulting pieces. The fragmentation pattern serves as a molecular fingerprint, offering valuable clues about the compound's substructures.

The combination of NMR and LC-MS provides a powerful and synergistic approach, enabling scientists to confidently assign the complete and correct structure of this compound.

Chromatographic Techniques for Purity Assessment and Quantification (e.g., HPLC, Semipreparative HPLC)

The isolation and purification of this compound from its fungal source, as well as the accurate determination of its concentration, are achieved through the use of high-performance liquid chromatography (HPLC) and its scale-up counterpart, semipreparative HPLC.

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique that is indispensable for assessing the purity of a this compound sample. In the analysis of natural product extracts, which are often complex mixtures, HPLC is used to separate the target compound from other metabolites. A typical HPLC analysis of this compound would involve:

Method Development: Establishing an optimal mobile phase (a mixture of solvents) and a stationary phase (the column) to achieve a good separation of this compound from impurities.

Purity Assessment: By monitoring the detector response (e.g., UV absorbance), the presence of any other compounds in the isolated this compound sample can be identified. The purity is often expressed as a percentage of the total peak area.

Quantification: By comparing the peak area of this compound in a sample to a calibration curve generated from known concentrations of a pure standard, the exact amount of this compound can be quantified.

Semipreparative HPLC is employed when a larger quantity of pure this compound is required for further studies, such as biological activity screening or detailed structural analysis. This technique utilizes the same principles as analytical HPLC but on a larger scale, with wider columns and higher flow rates, to isolate milligrams to grams of the pure compound. The process typically involves collecting the fraction of the eluent that contains the this compound as it exits the column.

The table below summarizes the key parameters and outcomes of these chromatographic techniques in the context of this compound research.

| Technique | Primary Function | Key Parameters | Outcome |

| HPLC | Purity assessment and quantification | Column type, mobile phase composition, flow rate, detector wavelength | Chromatogram showing the purity of the this compound sample; determination of its concentration. |

| Semipreparative HPLC | Isolation and purification of larger quantities | Column dimensions, sample loading, fraction collection parameters | Collection of a highly purified sample of this compound for further research. |

Isotopic Labeling Studies in Biosynthesis Research

Understanding how Aspergillus candidus constructs the intricate this compound molecule is the focus of biosynthesis research. A powerful tool in these investigations is the use of isotopic labeling studies. This technique involves feeding the fungus with precursors that have been enriched with a stable isotope, such as ¹³C or ²H (deuterium).

The labeled precursors are incorporated into the this compound molecule through the organism's metabolic pathways. By analyzing the resulting labeled this compound using NMR and mass spectrometry, researchers can trace the path of the isotopes and elucidate the biosynthetic pathway.

While specific isotopic labeling studies on this compound have not been detailed in the readily available literature, the general approach for terpenes and related compounds would involve:

Feeding Experiments: Introducing isotopically labeled precursors, such as [¹³C]acetate or [¹³C]glucose, into the fungal culture medium.

Isolation and Analysis: After a period of growth, the this compound is isolated and analyzed by ¹³C NMR and mass spectrometry.

Pathway Elucidation: The positions and patterns of the incorporated isotopes in the this compound structure reveal the building blocks and the sequence of enzymatic reactions that lead to its formation.

These studies are fundamental to understanding the natural machinery that produces this compound and could pave the way for biosynthetic engineering to enhance its production or create novel analogs.

Future Research Directions and Unexplored Potential

Elucidation of Remaining Biosynthetic Pathways and Enzymes

The biosynthesis of Terprenin's hybrid structure likely involves multiple complex enzymatic pathways. The p-terphenyl (B122091) core is characteristic of polyketide or shikimate pathway products, while the prenyl side chain is a hallmark of the terpenoid pathway. Terpenoid biosynthesis originates from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govmdpi.com These precursors are synthesized via the mevalonate (B85504) (MVA) pathway in fungi. illinois.edu A head-to-tail condensation of DMAPP and IPP, catalyzed by a prenyltransferase, would generate the geranyl diphosphate (GPP) or farnesyl diphosphate (FPP) required for the prenylation of the terphenyl scaffold.

However, the specific enzymes responsible for assembling the p-terphenyl core and, crucially, the prenyltransferase that attaches the C5 side chain to the aromatic core in Aspergillus species have not been identified. Future research should focus on identifying and characterizing the gene cluster responsible for this compound production. This would involve genome sequencing of the producing Aspergillus strains and bioinformatic analysis to locate putative polyketide synthase (PKS) or non-ribosomal peptide synthetase (NRPS) genes, as well as prenyltransferase genes. Subsequent gene knockout and heterologous expression studies could confirm the function of these enzymes and fully elucidate the biosynthetic sequence.

Table 1: Key Enzyme Classes Potentially Involved in this compound Biosynthesis

| Enzyme Class | Putative Function in this compound Biosynthesis | Precursor(s) |

| Polyketide Synthase (PKS) | Assembly of the p-terphenyl aromatic core | Acetyl-CoA, Malonyl-CoA |

| Prenyltransferase | Attachment of the dimethylallyl group to the aromatic core | Dimethylallyl Diphosphate (DMAPP) |

| Cytochrome P450 Monooxygenases | Hydroxylation and other oxidative modifications of the scaffold | Terphenyl intermediate |

| Methyltransferases | Addition of methyl groups to form methoxy (B1213986) functionalities | S-Adenosyl Methionine (SAM) |

Structure-Activity Relationship (SAR) Studies of Novel Synthetic Analogues

The successful total synthesis of this compound has opened the door for the creation of novel analogues to explore its structure-activity relationships (SAR). acs.org The initial synthesis, which utilized a Suzuki coupling to construct the terphenyl skeleton, provides a robust framework for systematically modifying different parts of the molecule. acs.orgacs.org SAR studies would be invaluable in identifying the key pharmacophores responsible for its immunosuppressive activity and potentially optimizing its potency and selectivity.

Future synthetic campaigns should target modifications at several key positions:

The Prenyloxy Side Chain: Analogues with varied chain lengths (e.g., geranyl, farnesyl), degrees of saturation, and terminal functionalities could be synthesized to probe the role of this lipophilic tail in target binding.

Aromatic Ring Substituents: The hydroxyl and methoxy groups on the three phenyl rings are prime candidates for modification. Altering their position, number, or replacing them with other functional groups (e.g., halogens, amines) could significantly impact biological activity.

The Terphenyl Core: The core scaffold itself could be altered, for instance, by replacing one or more phenyl rings with heterocyclic systems to explore the spatial and electronic requirements for activity.

By generating a library of such analogues and evaluating their biological activity, researchers can build a comprehensive SAR model to guide the design of more potent and drug-like this compound-based compounds.

Development of Chemoenzymatic Synthetic Routes for Complex Derivatives

While total chemical synthesis is powerful, it can be lengthy and may require extensive use of protecting groups, especially for complex, highly functionalized molecules like this compound. acs.org Chemoenzymatic synthesis, which combines the efficiency of chemical reactions with the high selectivity of enzymatic transformations, offers a promising alternative for generating complex derivatives.

Future research could focus on identifying and harnessing enzymes from the this compound biosynthetic pathway. For example, once the specific cytochrome P450 monooxygenases responsible for the regioselective hydroxylation of the terphenyl scaffold are identified, they could be used in vitro to modify synthetically-derived, unfunctionalized terphenyl cores. Similarly, the native prenyltransferase could be employed to attach the prenyl group to various synthetic aromatic precursors. This approach could dramatically simplify the synthesis of complex analogues that would be challenging to produce through purely chemical means, facilitating deeper exploration of the SAR.

Exploration of Additional Preclinical Biological Activities and Their Molecular Mechanisms

To date, this compound is primarily known as an inhibitor of immunoglobulin E (IgE) antibody formation. acs.orgacs.org However, natural products with complex structures often possess a range of biological activities. Given its phenolic nature and structural motifs common to other bioactive molecules, it is highly probable that this compound exhibits other pharmacological effects.

A crucial direction for future research is the comprehensive screening of this compound in a broader range of preclinical models. Potential areas of investigation include:

Anti-inflammatory Activity: Many phenolic compounds exhibit anti-inflammatory effects by modulating pathways such as NF-κB or MAPK signaling.

Antioxidant Properties: The multiple hydroxyl groups on the aromatic rings suggest potential radical-scavenging and antioxidant capabilities.

Anticancer Activity: Terphenyl compounds have been reported to show cytotoxic effects against various cancer cell lines. This compound should be evaluated for its potential as an anticancer agent.

Antimicrobial Activity: Natural products from fungi are a rich source of antimicrobial agents, and this compound should be screened against a panel of pathogenic bacteria and fungi. mdpi.com

For any identified activity, subsequent mechanistic studies would be essential to determine the molecular targets and signaling pathways involved, providing a foundation for potential therapeutic development.

Application of Genome Mining for Novel this compound-like Compounds

The discovery of this compound from Aspergillus highlights the potential of fungi as a source of novel bioactive secondary metabolites. nih.gov Genome mining has emerged as a powerful tool to uncover "silent" or cryptic biosynthetic gene clusters (BGCs) that are not typically expressed under standard laboratory conditions. Fungal genomes often contain far more BGCs than known metabolites, suggesting a vast untapped reservoir of chemical diversity.

Future work should involve the application of genome mining techniques to Aspergillus species and other related fungi. By searching sequenced fungal genomes for BGCs containing genes homologous to those predicted for this compound biosynthesis (e.g., PKSs and prenyltransferases), researchers can identify clusters likely to produce similar p-terphenyl structures. These identified BGCs can then be activated through various techniques, such as heterologous expression in a host organism or manipulation of regulatory elements, to induce the production of novel this compound-like compounds. This strategy could lead to the discovery of new natural products with potentially improved or entirely new biological activities.

常见问题

Q. What strategies mitigate bias in interpreting this compound’s preclinical efficacy data?

- Methodological Answer : Implement blinded analyses during data collection and processing . Pre-register study protocols (e.g., on Open Science Framework) to reduce selective reporting . Use independent replication labs to verify critical findings .

Ethical and Reporting Standards

Q. How should researchers document this compound-related experiments to meet reproducibility guidelines?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo . Include detailed Supplemental Information on synthetic protocols, assay conditions, and statistical codes . Follow journal-specific checklists (e.g., ARRIVE for in vivo studies) .

Q. What ethical considerations apply to studies involving this compound’s bioactivity in animal models?

- Methodological Answer : Obtain approval from institutional animal care committees (IACUC) and adhere to the 3Rs (Replacement, Reduction, Refinement) . Report humane endpoints and analgesia protocols in manuscripts. Disclose conflicts of interest related to funding sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。